4-Fluoro vs. 5-Fluoro (Tavaborole) Isomer: pKa Acidity Comparison
The 4-fluoro isomer exhibits a pKa of 6.97, which is measurably higher (less acidic) than the 5-fluoro isomer (Tavaborole, pKa = 6.89). The unsubstituted benzoxaborole has a pKa of 7.39. The introduction of fluorine reduces pKa depending on the substitution position [1]. This difference in acidity directly affects the compound's ionization state under physiological pH, influencing membrane permeability and target binding [2].
| Evidence Dimension | Acidity (pKa) |
|---|---|
| Target Compound Data | pKa = 6.97 |
| Comparator Or Baseline | 5-Fluoro isomer (Tavaborole): pKa = 6.89; Unsubstituted benzoxaborole: pKa = 7.39 |
| Quantified Difference | ΔpKa = +0.08 (vs. 5-fluoro); ΔpKa = -0.42 (vs. unsubstituted) |
| Conditions | Spectrophotometric determination, aqueous solution |
Why This Matters
The pKa difference between isomers alters ionization at physiological pH (~7.4), impacting solubility, membrane permeability, and enzyme binding affinity, which are critical for selecting the correct isomer in biological assays and drug development.
- [1] Adamczyk-Woźniak A, Gajowiec P, Dominiak PM, Lipok J, Sporzyński A, Cabaj MK, et al. The influence of fluorine position on the properties of fluorobenzoxaboroles. Bioorg Chem. 2015;60:130-135. View Source
- [2] Gozdalik JT, Adamczyk-Woźniak A, Sporzyński A. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules. 2022;27(11):3427. View Source
